molecular formula C13H22ClN5 B12222734 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12222734
M. Wt: 283.80 g/mol
InChI Key: ABMSOMNYYCLIKF-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes an ethyl group, an isopropyl group, and two pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the fully reduced amine derivatives .

Scientific Research Applications

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of substituents and the presence of two pyrazole rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3;/h7-10H,5-6H2,1-4H3,(H,14,16);1H

InChI Key

ABMSOMNYYCLIKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2)C(C)C)C.Cl

Origin of Product

United States

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